molecular formula C10H11NO2 B1601977 1-(5-Hydroxyindolin-1-YL)ethanone CAS No. 4770-32-5

1-(5-Hydroxyindolin-1-YL)ethanone

Cat. No. B1601977
CAS RN: 4770-32-5
M. Wt: 177.2 g/mol
InChI Key: YGWPWLRFBWRAMA-UHFFFAOYSA-N
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Description

1-(5-Hydroxyindolin-1-YL)ethanone (also known as 5-hydroxyindoline-1-carboxaldehyde) is a novel compound with a wide range of applications in the scientific research field. It is a versatile molecule that has been used in various areas of research, such as organic synthesis, drug development, and enzymology.

Scientific Research Applications

Biological Potential in Pharmacology

1-(5-Hydroxyindolin-1-YL)ethanone, as an indole derivative, exhibits a wide range of biological activities. It has been found to possess antiviral , anti-inflammatory , anticancer , anti-HIV , and antioxidant properties . These attributes make it a valuable compound for pharmacological research, particularly in the development of new therapeutic agents.

Antiviral Applications

Specific indole derivatives have shown inhibitory activity against influenza A and other viruses . The structural features of 1-(5-Hydroxyindolin-1-YL)ethanone could be modified to enhance its antiviral capabilities, making it a potential candidate for antiviral drug development.

Anticancer Research

Indole compounds have demonstrated significant anticancer activities. The ability of 1-(5-Hydroxyindolin-1-YL)ethanone to act as a scaffold for synthesizing new compounds allows researchers to explore its use in targeted cancer therapies .

Analytical Chemistry Techniques

1-(5-Hydroxyindolin-1-YL)ethanone can be used as a standard or reference compound in various analytical chemistry techniques such as NMR , HPLC , LC-MS , and UPLC . Its well-defined structure and properties make it suitable for calibration and method development.

properties

IUPAC Name

1-(5-hydroxy-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7(12)11-5-4-8-6-9(13)2-3-10(8)11/h2-3,6,13H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWPWLRFBWRAMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60572955
Record name 1-(5-Hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Hydroxyindolin-1-YL)ethanone

CAS RN

4770-32-5
Record name 1-(5-Hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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